1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
A highly reactive thiol-specific spin-label analogue. A specific conformational probe of thiol site structure by virtue of its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study.
Brand Name:
Vulcanchem
CAS No.:
244641-23-4
VCID:
VC20767898
InChI:
InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3
SMILES:
CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C
Molecular Formula:
C12H21NO3S2
Molecular Weight:
291.4 g/mol
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
CAS No.: 244641-23-4
Cat. No.: VC20767898
Molecular Formula: C12H21NO3S2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A highly reactive thiol-specific spin-label analogue. A specific conformational probe of thiol site structure by virtue of its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study. |
|---|---|
| CAS No. | 244641-23-4 |
| Molecular Formula | C12H21NO3S2 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3 |
| Standard InChI Key | NHWXBVUAMMVKNN-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
| Canonical SMILES | CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
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